molecular formula C14H15N3O3S B7812154 Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B7812154
M. Wt: 305.35 g/mol
InChI Key: QLTNSQCIAYGAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound characterized by its unique molecular structure This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a methylthio group, and an ethyl carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a hydroxyphenylamine and a methylthio group under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Continuous flow chemistry and automated systems are often employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different pyrimidine derivatives with varying functional groups.

Scientific Research Applications

Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, while the pyrimidine ring can participate in coordination with metal ions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Ethyl 4-hydroxyphenylacetate: This compound lacks the pyrimidine ring and the methylthio group.

  • 2-(4-Hydroxyphenyl)ethanol: This compound is a simpler phenolic alcohol without the pyrimidine core.

  • Ethyl 4-hydroxyphenylacetate: This compound has a similar hydroxyphenyl group but lacks the pyrimidine and methylthio functionalities.

These differences highlight the distinct chemical and biological properties of this compound, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-13(19)11-8-15-14(21-2)17-12(11)16-9-4-6-10(18)7-5-9/h4-8,18H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTNSQCIAYGAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-((4-hydroxyphenyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

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